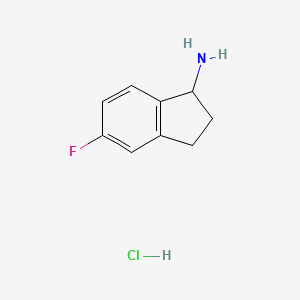

5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDKGIXHFMGJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598405 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223754-20-9 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Key Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Indane Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Among the privileged structures in medicinal chemistry, the indane framework serves as a versatile template for the design of a wide array of therapeutic agents. The fusion of these two concepts, in the form of fluorinated indane derivatives, has led to the discovery of potent and selective modulators of various biological pathways.

This technical guide provides a comprehensive overview of the synthesis and properties of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, a key building block for the construction of more complex pharmaceutical molecules. We will delve into the synthetic pathways, detailing the critical experimental parameters and the rationale behind the chosen methodologies. Furthermore, a thorough characterization of the final compound will be presented, equipping researchers and drug development professionals with the essential knowledge to effectively utilize this valuable intermediate.

Synthetic Pathways: From Precursor to Final Product

The synthesis of this compound is a multi-step process that begins with the formation of the key intermediate, 5-fluoro-1-indanone. This ketone then undergoes reductive amination to yield the desired primary amine, which is subsequently converted to its stable hydrochloride salt.

Part 1: Synthesis of 5-Fluoro-1-indanone

The most common and efficient route to 5-fluoro-1-indanone involves the intramolecular Friedel-Crafts acylation of a suitable precursor. A widely employed starting material is 3-(3-fluorophenyl)propanoic acid.

Experimental Protocol: Synthesis of 5-Fluoro-1-indanone

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 3-(3-fluorophenyl)propanoic acid.

-

Reagent Addition: Add an excess of polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) to the starting material.

-

Reaction Conditions: Heat the mixture with vigorous stirring to a temperature of 80-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.

Part 2: Reductive Amination of 5-Fluoro-1-indanone

The conversion of the ketone to the primary amine is a critical step. The Leuckart reaction, which utilizes ammonium formate as both the nitrogen source and the reducing agent, is a classic and effective one-pot method for this transformation.[3][4]

Experimental Protocol: Leuckart Reductive Amination

-

Reaction Setup: Combine 5-fluoro-1-indanone and an excess of ammonium formate in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: Heat the mixture to a temperature of 160-180 °C. The reaction is typically carried out neat (without a solvent). Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and add a solution of hydrochloric acid to hydrolyze the intermediate formamide.

-

Basification and Extraction: Make the aqueous solution basic by the addition of a strong base, such as sodium hydroxide, to liberate the free amine. Extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-fluoro-2,3-dihydro-1H-inden-1-amine. The product can be purified by vacuum distillation or column chromatography.

Part 3: Formation of the Hydrochloride Salt

For ease of handling, purification, and to improve stability, the free amine is typically converted to its hydrochloride salt.

Sources

The Strategic Application of 5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in the Synthesis of Advanced Monoamine Oxidase-B Inhibitors

Introduction: The Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into pharmacologically active scaffolds is a well-established and powerful tool. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide delves into the technical applications of a specific fluorinated building block, 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , a key intermediate in the synthesis of next-generation therapeutic agents, particularly selective inhibitors of monoamine oxidase-B (MAO-B). While not an end-product with direct therapeutic use, its value lies in its potential to impart advantageous properties to the final active pharmaceutical ingredient.

Core Application: A Precursor to Potent and Selective MAO-B Inhibitors

The primary and most significant application of this compound is as a starting material for the synthesis of selective MAO-B inhibitors. This class of drugs is of paramount importance in the management of neurodegenerative conditions, most notably Parkinson's disease. The therapeutic rationale is to prevent the breakdown of dopamine in the brain, thereby alleviating the motor symptoms of the disease.

The non-fluorinated analogue of this compound, (R)-1-aminoindan, is the cornerstone for the synthesis of Rasagiline, a widely prescribed second-generation, irreversible MAO-B inhibitor. The introduction of a fluorine atom at the 5-position of the indane ring is a deliberate design choice aimed at enhancing the pharmacological profile of the resulting inhibitor. Computational studies suggest that fluorinated MAO-B inhibitors can exhibit a superior binding affinity for the enzyme compared to their non-fluorinated counterparts[1]. This enhanced affinity can translate to greater potency and potentially a more favorable side-effect profile.

The Dopaminergic Signaling Pathway and the Role of MAO-B Inhibition

To appreciate the significance of this synthetic application, it is crucial to understand the underlying neurobiology. In the dopaminergic neurons of the brain, dopamine is synthesized and released into the synaptic cleft, where it binds to dopamine receptors on the postsynaptic neuron, propagating the signal. Dopamine is then cleared from the synapse via reuptake transporters. Once back in the presynaptic neuron, it is either repackaged into vesicles or degraded by enzymes, primarily MAO-B, which is located on the outer mitochondrial membrane.

In Parkinson's disease, the progressive loss of these dopamine-producing neurons leads to a deficit in dopamine signaling. By inhibiting MAO-B, the degradation of dopamine is reduced, leading to an increase in its concentration within the neuron and consequently, more dopamine is available for release.

Synthetic Workflow: N-Propargylation of 5-fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of this compound into a potent MAO-B inhibitor involves a key chemical transformation: N-alkylation with a propargyl group. This propargylamine moiety is crucial for the irreversible inhibition of MAO-B. The following is a representative experimental workflow, adapted from established syntheses of Rasagiline[2][3][4][5].

Detailed Experimental Protocol (Representative)

Objective: To synthesize (R)-5-fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine from (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride.

Materials:

-

(R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

-

Propargyl chloride (or bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride (1.0 equivalent) and anhydrous acetonitrile.

-

Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the suspension. The base neutralizes the hydrochloride salt to generate the free amine in situ.

-

Alkylation: To the stirred suspension, add propargyl chloride (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure (R)-5-fluoro-N-propargyl-2,3-dihydro-1H-inden-1-amine.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent unwanted side reactions, such as the hydrolysis of the propargyl halide.

-

Excess Base: An excess of potassium carbonate ensures the complete neutralization of the starting material's hydrochloride salt and any acid generated during the reaction, driving the alkylation to completion.

-

Reflux Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution reaction between the amine and the alkyl halide.

-

Aqueous Workup: The washing steps are essential to remove any remaining inorganic salts and water-soluble impurities.

-

Chromatographic Purification: This step is crucial for isolating the desired product from any unreacted starting materials or over-alkylated byproducts.

Quantitative Data and Structure-Activity Relationship (SAR)

| Compound | Target | IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |

| Rasagiline | MAO-B (rat brain) | 4.43 | 93 |

| MAO-A (rat brain) | 412 | ||

| Selegiline | MAO-B (rat brain) | 3.63 | >260 |

| MAO-A (rat brain) | 944 |

Data sourced from Youdim, M.B.H. et al. (2001). Brit J Pharmacol[6].

Structure-Activity Relationship Insights:

-

The Propargylamine Moiety: This group is essential for the mechanism-based irreversible inhibition of MAO-B. The terminal alkyne forms a covalent adduct with the FAD cofactor of the enzyme.

-

The (R)-Enantiomer: The stereochemistry at the 1-position of the indane ring is critical for potent MAO-B inhibition. The (S)-enantiomer is significantly less active.

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is anticipated to enhance the molecule's properties in several ways:

-

Increased Lipophilicity: This can improve the compound's ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system.

-

Metabolic Stability: The strong C-F bond can block potential sites of metabolic oxidation on the aromatic ring, potentially increasing the drug's half-life.

-

Enhanced Binding Affinity: The electronegativity of the fluorine atom can alter the electronic distribution of the aromatic ring, potentially leading to more favorable interactions with amino acid residues in the active site of MAO-B[1].

-

Conclusion

This compound is a specialized chemical intermediate whose value is realized in its application as a precursor for sophisticated drug candidates. Its primary role in the synthesis of fluorinated analogues of MAO-B inhibitors like Rasagiline highlights a key strategy in modern drug design: the use of fluorination to enhance the pharmacological properties of a known active scaffold. The synthetic protocols for its utilization are well-established, relying on standard N-alkylation reactions. For researchers and drug development professionals, this compound represents a valuable tool for exploring the structure-activity relationships of MAO-B inhibitors and for developing new therapeutic agents for neurodegenerative diseases with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

-

Ross, B. E. (2021). Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking. IdeaFest. [Link]

- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500–506.

- Ishizuka, H., et al. (2025). Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine. Chemistry – An Asian Journal.

- Synthon BV. (2016). Process of resolution of 1-aminoindan.

- Teva Pharmaceutical Industries, Ltd. (2007). Preparation method of (R)-(+)-N-propargyl-1-indan amines.

- TEVA PHARMACEUTICAL INDUSTRIES LTD. (2014). Method for the synthesis of rasagiline. U.S.

-

ResearchGate. (2015). A new process for the synthesis of enantiomerically pure R-(+)-N-propargyl-1-aminoindan mesylate (Rasagiline mesylate). [Link]

- Youdim, M. B. H., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B.

-

ResearchGate. (2014). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. [Link]

- ResearchGate. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines.

- Speiser, Z., & Youdim, M. B. H. (1996). Effects of N-propargyl-1-(R)aminoindan (rasagiline) in models of motor and cognition disorders. Journal of Neural Transmission. Supplementum, 48, 89–104.

- Müller, T., & Reichmann, H. (2022). A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease. Expert Review of Neurotherapeutics, 22(2), 143-152.

- Finberg, J. P., et al. (1998). (R)(+)-N-propargyl-1-aminoindan (rasagiline) and derivatives: highly selective and potent inhibitors of monoamine oxidase B. Journal of Neural Transmission. Supplementum, 52, 301–305.

- ResearchGate. (A) The current commercial synthesis of rasagiline mesylate (1). (B) Previous work: asymmetric transfer hydrogenation (ATH) using chiral phosphoric acid (CPA) catalysts. (C)

- Naoi, M., et al. (2003). Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. Inflammopharmacology, 11(2), 175-181.

- Weinreb, O., et al. (2009). Rasagiline – a novel MAO B inhibitor in Parkinson's disease therapy. Journal of Neural Transmission, 116(S1), 17-25.

- Synthon BV. (2010). A process for the preparation of (R)-1-aminoindanes.

- Przuntek, H., et al. (2013). Switch From Selegiline to Rasagiline Is Beneficial in Patients With Parkinson's Disease. Journal of Neural Transmission, 120(5), 761-765.

- ResearchGate. (2020). Curious effects of fluorine on medicinally active compounds.

Sources

- 1. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]

- 2. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Abstract: This technical guide provides a comprehensive analysis of the putative mechanism of action of 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. In the absence of direct empirical data for this specific molecule, this document synthesizes information from structurally related compounds, primarily its non-fluorinated parent, 1-aminoindan, a key metabolite of the anti-Parkinson's agent rasagiline. The proposed mechanism centers on the modulation of monoamine transporters, with a potential for neuroprotective effects. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of novel psychoactive compounds and neurotherapeutics.

Introduction and Chemical Identity

This compound is a halogenated derivative of 1-aminoindan. The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability, blood-brain barrier permeability, and target binding affinity. While specific research on this fluorinated analog is not publicly available, the extensive body of literature on 1-aminoindan and other substituted aminoindans provides a strong foundation for postulating its pharmacological profile.

Table 1: Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Parent Compound | 1-aminoindan |

| Molecular Formula | C₉H₁₁FN · HCl |

| Key Structural Features | Indane scaffold, primary amine at position 1, fluorine at position 5 |

Postulated Primary Mechanism of Action: Monoamine Transporter Modulation

The principal mechanism of action for this compound is likely the modulation of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This hypothesis is derived from studies on related aminoindan derivatives.[1][2]

Interaction with the Dopamine Transporter (DAT)

The parent compound, 1-aminoindan, is known to enhance striatal dopaminergic neurotransmission.[3] Furthermore, its parent drug, rasagiline, has been shown to increase dopamine levels in the striatum, a mechanism potentially mediated by the inhibition of DAT.[4][5] It is therefore highly probable that this compound acts as a dopamine reuptake inhibitor. The fluorine atom may influence the binding affinity and selectivity for DAT.

Interaction with Norepinephrine and Serotonin Transporters (NET and SERT)

Studies on 2-aminoindan and its ring-substituted analogs have demonstrated that these compounds can also interact with NET and SERT, often acting as monoamine releasers.[1][2] The substitution pattern on the indane ring significantly influences the potency and selectivity for these transporters.[1][2] Therefore, it is plausible that this compound also exhibits activity at NET and SERT, although its precise profile as a reuptake inhibitor versus a releasing agent would require empirical validation.

Putative Downstream Signaling and Neuroprotective Effects

Beyond direct transporter interaction, this compound may elicit downstream signaling events leading to neuroprotection, a characteristic observed with 1-aminoindan.[3][6]

Activation of Pro-Survival Kinase Pathways

The neuroprotective effects of rasagiline, the precursor to 1-aminoindan, have been linked to the activation of the PKC-MAP kinase signaling cascade.[6] It is conceivable that this compound could similarly engage these pro-survival pathways, offering a potential therapeutic avenue for neurodegenerative conditions.

Modulation of Glutamatergic Neurotransmission

Interestingly, a derivative of 1-aminoindan, 1-aminoindan-1,5-dicarboxylic acid (AIDA), is a potent and selective antagonist of the metabotropic glutamate receptor 1 (mGluR1).[7] This highlights the versatility of the aminoindan scaffold and suggests that fluorination at the 5-position might also influence glutamatergic systems, which are critically involved in neuronal excitability and plasticity.

Proposed Experimental Validation

To empirically determine the mechanism of action of this compound, the following experimental workflow is proposed.

Radioligand Binding Assays

This initial step will determine the binding affinity of the compound for DAT, NET, and SERT.

Protocol:

-

Prepare membrane fractions from cells stably expressing human DAT, NET, or SERT.

-

Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate the Ki (inhibition constant) from the IC₅₀ values to determine the binding affinity.

In Vitro Transporter Function Assays

These assays will elucidate whether the compound acts as a reuptake inhibitor or a releasing agent.

Protocol:

-

Use synaptosomes prepared from rodent brain tissue or cells expressing the monoamine transporters.

-

For reuptake inhibition: Pre-incubate the synaptosomes/cells with varying concentrations of this compound, then add a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the uptake of the radiolabeled monoamine.

-

For release assays: Pre-load the synaptosomes/cells with a radiolabeled monoamine. Wash to remove excess radiolabel, then incubate with increasing concentrations of the test compound. Measure the amount of radiolabel released into the supernatant.

Downstream Signaling Pathway Analysis

Western blotting can be employed to investigate the activation of pro-survival pathways.

Protocol:

-

Treat neuronal cell cultures (e.g., SH-SY5Y or PC12 cells) with this compound for various time points.

-

Lyse the cells and separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., ERK1/2, Akt).

-

Use chemiluminescence to detect antibody binding and quantify protein levels.

Visualization of Proposed Mechanisms

Figure 1: A diagram illustrating the putative mechanism of action of this compound.

Figure 2: A proposed experimental workflow to validate the mechanism of action.

Conclusion

Based on the pharmacological profile of its parent compound, 1-aminoindan, and the known effects of fluorination in medicinal chemistry, this compound is putatively a monoamine transporter modulator with a likely preference for the dopamine transporter. It may also possess neuroprotective properties mediated by the activation of intracellular signaling cascades. The experimental protocols outlined in this guide provide a clear path to empirically validate these hypotheses and fully elucidate the mechanism of action of this novel compound.

References

- Youdim, M. B. H. (2003). Metabolites of the anti-Parkinson drugs rasagiline and selegiline. NeuroToxicology, 24(4-5), 715-720.

-

Wikipedia. (n.d.). Rasagiline. Retrieved January 17, 2026, from [Link]

- Finberg, J. P., & Youdim, M. B. (2002). Pharmacology of rasagiline, a new MAO-B inhibitor drug for the treatment of Parkinson's disease with neuroprotective potential. Rambam Maimonides Medical Journal, 1(1), e0003.

- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097-2108.

- Finberg, J. P. M. (2010). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease With Neuroprotective Potential. Rambam Maimonides Medical Journal, 1(1).

- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097–2108.

- Moraga, F. A., O'Connor, J. J., & Barea-Rodriguez, E. J. (2005). Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro. BMC pharmacology, 5, 1.

- Halberstadt, A. L., Brandt, S. D., Walther, D., & Baumann, M. H. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(7), 2097–2108.

- Gomes, B., Loureiro, J. A., Coelho, M. A. N., & Pereira, M. C. (2021). Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer's Disease?. Pharmaceutics, 13(7), 1018.

- Newman, A. H., Kline, R. H., Luedtke, R. R., & Froimowitz, M. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of medicinal chemistry, 47(13), 3388–3398.

- Gomes, B., Loureiro, J. A., Coelho, M. A., & Pereira, M. C. (2015). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Current pharmaceutical design, 21(39), 5725–5735.

- LoRusso, P. M., Prakash, S., Wozniak, A., Flaherty, L., Zalupski, M., Shields, A., ... & Jasti, B. (2002). Phase I clinical trial of 5-fluoro-pyrimidinone (5FP), an oral prodrug of 5-fluorouracil (5FU).

- Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Methods in molecular biology (Clifton, N.J.), 1629, 219–250.

- Mecha-Santana, M., Maurice, T., & Garcia-Rates, S. (2021). Anti-Amnesic and Neuroprotective Effects of Fluoroethylnormemantine in a Pharmacological Mouse Model of Alzheimer's Disease. International journal of molecular sciences, 22(4), 1898.

- Diasio, R. B. (1998). Biochemical and Clinical Pharmacology of 5-Fluorouracil. Oncology (Williston Park, N.Y.), 12(8 Suppl 6), 13–18.

- Moroni, F., Lombardi, G., Thomsen, C., Monn, J. A., Schoepp, D. D., Pellicciari, R., ... & Pellegrini-Giampietro, D. E. (1997). Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist. Journal of Pharmacology and Experimental Therapeutics, 281(2), 721-729.

Sources

- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rasagiline - Wikipedia [en.wikipedia.org]

- 4. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolites of the anti-Parkinson drugs rasagiline ( Agilect ) and selegiline [rasagiline.com]

- 7. Pharmacological characterization of 1-aminoindan-1,5-dicarboxylic acid, a potent mGluR1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

analytical methods for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

An In-Depth Technical Guide to the Analytical Methods for 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Introduction

This compound is a synthetic compound of interest in pharmaceutical research and development. As a substituted indane derivative, its chemical scaffold is found in various biologically active molecules. The presence of a fluorine atom and a chiral center makes the precise and accurate analytical characterization of this compound crucial for ensuring its quality, stability, and safety in research and potential therapeutic applications. This guide provides a comprehensive overview of the core analytical methodologies for the qualitative and quantitative assessment of this compound, reflecting field-proven insights and best practices. The methodologies detailed herein are designed to be self-validating systems, ensuring trustworthiness and reproducibility of results.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for developing robust analytical methods. Key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2103399-35-3 ((S)-enantiomer) | [1] |

| 1381928-19-3 ((R)-enantiomer) | [2][3] | |

| 148960-33-2 (racemate) | [4][5][6][7] | |

| Molecular Formula | C₉H₁₁ClFN | [1] |

| Molecular Weight | 187.64 g/mol | [1] |

| IUPAC Name | (1S)-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | |

| Physical Form | Solid | |

| Storage Conditions | 2-8°C, protect from light, sealed in dry conditions | [1] |

Chromatographic Methods of Analysis

Chromatographic techniques are central to separating the analyte from impurities and quantifying it. Given the amine functional group and its moderate polarity, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are viable, with specific considerations for each.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds.[8] For this compound, a reversed-phase HPLC method is generally preferred due to the compound's polarity.

Causality Behind Experimental Choices:

-

Reversed-Phase C18 Column: The nonpolar stationary phase (C18) provides good retention for the moderately nonpolar indane ring structure.

-

Acidified Mobile Phase: The hydrochloride salt form of the analyte is readily soluble in aqueous mobile phases. The addition of an acid (e.g., phosphoric acid or formic acid) to the mobile phase serves two purposes: it protonates the primary amine, ensuring good peak shape by preventing interaction with residual silanols on the stationary phase, and it provides a consistent pH for reproducible retention times.

-

UV Detection: The aromatic ring in the indane structure provides a chromophore that allows for sensitive detection using a UV detector, typically in the range of 210-280 nm.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay

-

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: Acetonitrile and 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) in a gradient or isocratic elution. A common starting point is a 25:75 (v/v) ratio of acetonitrile to buffer.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Column Temperature: 30°C.

-

Detection Wavelength: 265 nm (to be optimized by scanning the UV spectrum of the analyte).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to create a 100 µg/mL stock solution.

-

Sample Solution: Prepare the sample solution at a similar concentration to the standard solution using the mobile phase as the diluent.

-

-

Analysis and Data Interpretation:

-

Inject the standard and sample solutions.

-

The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

-

The assay is determined by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

-

Visualization of HPLC Workflow

Caption: HPLC workflow for purity and assay determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.[10][11] For primary amines like 5-fluoro-2,3-dihydro-1H-inden-1-amine, direct analysis can be challenging due to their polarity, which can lead to poor peak shape and adsorption on the column. Derivatization is often employed to improve volatility and chromatographic performance.

Causality Behind Experimental Choices:

-

Derivatization: Acetylation or trifluoroacetylation of the primary amine group with reagents like acetic anhydride or trifluoroacetic anhydride (TFAA) reduces the polarity of the molecule, making it more volatile and less prone to adsorption.[12]

-

GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is suitable for separating the derivatized analyte from potential impurities.

-

Mass Spectrometry Detection: MS detection provides high selectivity and structural information through the fragmentation pattern of the molecule, allowing for confident identification.

Experimental Protocol: GC-MS with Derivatization

-

Instrumentation:

-

GC system with a split/splitless injector, coupled to a Mass Spectrometer (MS).

-

-

Derivatization Procedure:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

-

Add an excess of a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst if necessary (e.g., pyridine).

-

Heat the mixture at 60-70°C for 30 minutes.

-

Evaporate the excess reagent and solvent under a stream of nitrogen and reconstitute the residue in a known volume of solvent.

-

-

GC-MS Conditions:

-

Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized analyte based on its retention time and mass spectrum.

-

The mass spectrum should show a molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation.

-

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[8] Both ¹H and ¹³C NMR are fundamental for structural confirmation. ¹⁹F NMR is also highly informative due to the presence of the fluorine atom.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the benzylic proton at the chiral center, and the aliphatic protons of the five-membered ring. The coupling patterns and chemical shifts provide information about the connectivity of the protons.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts will differentiate between aromatic, aliphatic, and the carbon atom attached to the nitrogen.

-

¹⁹F NMR: The fluorine NMR spectrum will provide a signal whose chemical shift is sensitive to the electronic environment of the fluorine atom on the aromatic ring.[13] This can be useful for confirming the position of the fluorine substituent.

Mass Spectrometry (MS)

As mentioned in the GC-MS section, mass spectrometry is crucial for determining the molecular weight and obtaining structural information through fragmentation patterns. When analyzed by techniques like electrospray ionization (ESI) coupled with LC, the compound will typically show a prominent protonated molecular ion [M+H]⁺ corresponding to the free base.

Overall Analytical Workflow for Structural Confirmation

Caption: Integrated workflow for structural confirmation and purity analysis.

Chiral Separation

Since 5-fluoro-2,3-dihydro-1H-inden-1-amine is a chiral molecule, the separation of its enantiomers is of great importance, especially in a pharmaceutical context, as different enantiomers can have different pharmacological and toxicological profiles.[14] Chiral HPLC is the most common method for enantiomeric separation.

Causality Behind Experimental Choices:

-

Chiral Stationary Phase (CSP): The key to chiral separation is the use of a CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., those coated with derivatives of cellulose or amylose) are often effective for separating a wide range of chiral compounds, including amines.[15]

-

Mobile Phase: The choice of mobile phase (normal phase or reversed-phase) and additives can significantly influence the separation. For amine compounds, basic additives like diethylamine (DEA) are often added to the mobile phase in normal-phase chromatography to improve peak shape and resolution.

Experimental Protocol: Chiral HPLC

-

Instrumentation:

-

HPLC system as described previously.

-

-

Chromatographic Conditions:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, ID, or IC).

-

Mobile Phase (Normal Phase): A mixture of n-hexane and a polar modifier like isopropanol or ethanol, with a small amount of a basic additive (e.g., 0.1% diethylamine). A typical starting point is hexane:isopropanol:DEA (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 265 nm.

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the sample to determine the enantiomeric ratio or enantiomeric excess (e.e.).

-

Visualization of Chiral vs. Achiral Analysis Logic

Caption: Decision logic for achiral versus chiral HPLC analysis.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. This guide has outlined a robust framework employing chromatographic and spectroscopic techniques to ensure the identity, purity, and enantiomeric composition of this important research compound. The provided protocols are based on established scientific principles and can be adapted and validated for specific applications in research and quality control environments. The synergy of these methods provides a comprehensive and trustworthy analytical profile, which is essential for advancing drug development and scientific research.

References

- Hirschfeld, T., & Schmidt, T. T. (2025). Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics.

- Measuring Magic: New Methods for Testing Psychedelic Mushroom Potency. (2025). Psilocybin Alpha.

- Hirschfeld, T., & Schmidt, T. T. (2025). Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics. PubMed.

- TECH TIP: Methods and Instruments for Psilocybin Testing. (2023). GenTech Scientific.

- Roggen, M. Have a Good Trip? How to Analyze Psychedelics. Slideshare.

- (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. BLDpharm.

- 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Smolecule.

- 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)-. Angene.

- (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride. (2025). ChemicalBook.

- 1H-INDEN-1-AMINE, 5-FLUORO-2,3-DIHYDRO(148960-33-2) 1H NMR. ChemicalBook.

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine. BLDpharm.

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine. CymitQuimica.

- (S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride. Sigma-Aldrich.

- Sekhon, B. S. (2010). Enantioseparation of Chiral Drugs – An Overview.

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine. J&K Scientific.

- Chiral Drug Separ

- Al-Saeed, F. A., & Al-Otaibi, K. E. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.

- 5-Fluoro-2,3-dihydro-1H-inden-1-amine. AiFChem.

- 5,6-Difluoro-2,3-dihydro-1H-inden-2-amine. ChemScene.

- Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. New Journal of Chemistry.

- Li, Y., et al. (2018). Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS.

- Gerig, J. T. (2001). Fluorine NMR.

- Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg.

- Zhang, Y., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Hindawi.

- Welcome To Hyma Synthesis Pvt. Ltd. (n.d.).

- Al-Ghamdi, A. F., et al. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. PubMed.

- Scarfe, G. B., et al. (1996). Hplc-nmr identification of the human urinary metabolites of (-)-cis-5-fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl] cytosine, a nucleoside analogue active against human immunodeficiency virus (HIV). PubMed.

- Kumar, A., et al. (2016). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. Journal of Applied Pharmaceutical Science.

Sources

- 1. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]

- 2. 1H-Inden-1-amine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1), (1R)- [sobekbio.com]

- 3. (R)-5-Fluoro-2,3-dihydro-1H-inden-1-aMine hydrochloride | 1381928-19-3 [chemicalbook.com]

- 4. 148960-33-2|5-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 5. 5-Fluoro-2,3-dihydro-1H-inden-1-amine | CymitQuimica [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 148960-33-2 | 5-Fluoro-2,3-dihydro-1H-inden-1-amine - AiFChem [aifchem.com]

- 8. gentechscientific.com [gentechscientific.com]

- 9. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Psychedelic Drug Checking: Analytical and Strategic Challenges in Harm Reduction for Classic Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. h-brs.de [h-brs.de]

- 13. biophysics.org [biophysics.org]

- 14. sphinxsai.com [sphinxsai.com]

- 15. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride Derivatives in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 5-fluoro-2,3-dihydro-1H-inden-1-amine core, a fluorinated derivative of the privileged indane scaffold, represents a significant starting point for the development of targeted therapeutics. The strategic incorporation of a fluorine atom onto the indane ring system modulates the scaffold's physicochemical properties, enhancing its potential for interaction with biological targets and improving its drug-like characteristics. This guide provides a comprehensive overview of the synthesis, derivatization, and application of this scaffold, with a primary focus on its successful utilization in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B) for the potential treatment of neurodegenerative diseases such as Parkinson's disease. We will explore the causal-driven design strategies, detailed experimental protocols for synthesis and biological evaluation, and the critical structure-activity relationships (SAR) that govern the efficacy of these derivatives.

Introduction: The 5-Fluoro-Indenamine Scaffold - A Privileged Structure Enhanced by Fluorine

The indane scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its rigid, bicyclic framework that allows for the precise spatial orientation of functional groups, facilitating high-affinity interactions with a variety of biological targets.[1] The introduction of a fluorine atom at the 5-position of the 2,3-dihydro-1H-inden-1-amine structure is a deliberate and strategic modification. Fluorine, being the most electronegative element, possesses unique properties that are highly advantageous in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the half-life and bioavailability of a drug candidate.[2]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a target protein's active site.[3]

-

Modulation of Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes and the blood-brain barrier (BBB), a critical feature for neurotherapeutics.[2]

These properties make the 5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt a highly attractive starting material for developing novel therapeutics, particularly for central nervous system (CNS) disorders.

Core Application: Targeting Monoamine Oxidase B for Neurodegenerative Disease

A prominent and successful application of this scaffold has been in the development of inhibitors for monoamine oxidase B (MAO-B).

The Rationale: MAO-B in Parkinson's Disease

Monoamine oxidase B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[4] In neurodegenerative conditions like Parkinson's disease (PD), the progressive loss of dopaminergic neurons leads to a deficit in dopamine levels, causing the characteristic motor symptoms. Furthermore, the catalytic activity of MAO-B in the brain produces reactive oxygen species (ROS) as byproducts, which contribute to oxidative stress and accelerate neuronal cell death.[5]

Therefore, inhibiting MAO-B presents a dual therapeutic benefit:

-

Symptomatic Relief: By preventing dopamine degradation, MAO-B inhibitors increase the synaptic availability of dopamine, helping to alleviate motor symptoms.

-

Neuroprotection: By reducing the production of ROS, these inhibitors may slow the progression of the disease.

Rasagiline, a well-known anti-Parkinson's drug, is an N-propargyl-1-aminoindan. Research has leveraged this knowledge by using the fluorinated indenamine core as a bioisostere to develop novel inhibitors with potentially improved properties.[6]

A Fragment-Based Design Strategy

A successful approach to developing novel MAO-B inhibitors from the 5-fluoro-indenamine core involves a fragment-based drug design strategy. This methodology links the core scaffold (the "anchor fragment") to various hydrophobic fragments that are designed to target and occupy a hydrophobic pocket located at the entrance of the MAO-B active site.[6] This strategy aims to enhance both potency and selectivity for MAO-B over the related MAO-A isoform.

The diagram below illustrates this design principle.

Caption: Fragment-based design of MAO-B inhibitors.

Synthesis and Characterization

The synthesis of 5-fluoro-2,3-dihydro-1H-inden-1-amine derivatives generally follows a multi-step pathway starting from commercially available precursors.

General Synthetic Protocol

The following is a representative, generalized protocol for the synthesis of N-substituted derivatives.

Step 1: Synthesis of the Intermediate (e.g., an N-alkylated amine)

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (2.5 eq).

-

Addition of Electrophile: Add the desired alkylating or acylating agent (e.g., a substituted benzyl bromide or phenoxyethyl bromide) (1.2 eq).

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-80 °C) for a period of 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, filter off any inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure derivative.

Analytical Characterization

The identity and purity of the synthesized derivatives must be rigorously confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

-

Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound, which should typically exceed 95% for biological testing.

Biological Evaluation: Assessing MAO-B Inhibition

The primary biological evaluation for these derivatives involves determining their potency and selectivity as MAO inhibitors.

In Vitro MAO Inhibition Assay Protocol

This assay measures the ability of a compound to inhibit the enzymatic activity of human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Potassium phosphate buffer (pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well microplate reader (fluorometer or spectrophotometer)

Procedure:

-

Enzyme Preparation: Prepare solutions of hMAO-A and hMAO-B in potassium phosphate buffer to a final concentration that yields a robust signal.

-

Compound Dilution: Prepare a serial dilution of the test compounds in buffer. Add 20 µL of each concentration to the wells of a 96-well plate. Include wells for a positive control (e.g., Rasagiline) and a negative control (vehicle only).

-

Pre-incubation: Add 160 µL of the enzyme solution to each well and pre-incubate the plate at 37 °C for 15 minutes. This allows the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Detection: The product of the MAO reaction (e.g., 4-hydroxyquinoline from kynuramine, or H₂O₂ from benzylamine which can be detected with a coupled peroxidase/probe system) is measured over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Workflow for Evaluation

The overall process from compound design to biological validation follows a logical progression.

Caption: Workflow for MAO-B inhibitor development.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 5-fluoro-2,3-dihydro-1H-inden-1-amine scaffold has yielded crucial insights into the structural requirements for potent and selective MAO-B inhibition.[6] The table below summarizes key findings from such studies.

| Modification Position | Structural Change | Impact on MAO-B Inhibition | Rationale |

| Linker Moiety | Introduction of ether (-O-), thioether (-S-), or longer alkoxy chains | Potency is highly dependent on linker type and length. Ether and thioether linkers often provide potent inhibition. | The linker correctly orients the hydrophobic fragment towards the entrance channel of the enzyme. |

| Hydrophobic Fragment | Addition of moieties like biphenyl, naphthalene, or substituted phenyl rings | Large, hydrophobic groups significantly increase potency and selectivity. | These fragments form favorable van der Waals interactions within the hydrophobic entrance pocket of MAO-B. |

| Indenamine Nitrogen | Acylation vs. Alkylation | N-alkylation is generally preferred over N-acylation. | Alkylated amines maintain the basicity that may be important for interaction with the catalytic site, whereas amides may have altered electronic properties. |

| Fluorine Position | 5-Fluoro vs. non-fluorinated analog | The 5-fluoro substitution is maintained from the core scaffold. | Enhances metabolic stability and modulates electronic properties for favorable binding interactions. |

A particularly promising derivative, designated D14 in one study, which incorporates a specific linker and hydrophobic fragment, demonstrated inhibitory activity comparable to rasagiline but with significantly improved selectivity for MAO-B over MAO-A.[6]

Future Directions and Conclusion

The this compound scaffold has proven to be an exceptionally valuable platform for the development of targeted therapeutics. Its application in creating potent and selective MAO-B inhibitors for Parkinson's disease highlights the power of combining a privileged core structure with strategic fluorination and rational, fragment-based design.

Future research should focus on:

-

Pharmacokinetic Profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable drug-like profiles.

-

In Vivo Efficacy: Testing promising derivatives in animal models of Parkinson's disease to validate their therapeutic potential.

-

Exploring Other Targets: Leveraging the privileged nature of the scaffold to explore its utility against other CNS targets or in different therapeutic areas such as oncology and virology.

References

-

M. S. Shdare and P. B. Miniyar, "Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems," RSC Advances, 2022. [Link]

-

L. Xie et al., "Design, synthesis and bioevaluation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline," European Journal of Medicinal Chemistry, 2018. [Link]

-

J. Wang et al., "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives," Molecules, 2023. [Link]

-

Request PDF, "Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors," ResearchGate, N.D. [Link]

-

S. Sabat, S. S. Behera, and S. K. Paidesetty, "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update," Pharmaceuticals, 2023. [Link]

-

A. T. Maccioni et al., "From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs," International Journal of Molecular Sciences, 2021. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Monoamine Oxidase Inhibition to Antiproliferative Activity: New Biological Perspectives for Polyamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-Tetrabenazine (CAS Number: 1381929-92-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties of the compound with CAS number 1381929-92-5, identified as trans-Tetrabenazine. This molecule is a significant diastereomer of Tetrabenazine, a well-established pharmaceutical agent. As an impurity and a reference standard in the manufacturing and quality control of Tetrabenazine, a thorough understanding of its characteristics is crucial for researchers, scientists, and professionals in drug development. This guide will delve into its chemical identity, physicochemical properties, its relationship to the pharmacologically active parent compound, and relevant analytical methodologies.

Chemical Identity and Structure

trans-Tetrabenazine is a diastereomer of Tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor. The stereochemistry of trans-Tetrabenazine is distinct from the therapeutically used eutomer of Tetrabenazine.

Chemical Name: rel-(3S,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-one[1][2]

Synonyms: Tetrabenazine Impurity 7, Tetrabenazine Diastereomer[1]

Molecular Formula: C₁₉H₂₇NO₃

Molecular Weight: 317.42 g/mol

Chemical Structure:

Caption: 2D structure of trans-Tetrabenazine.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of trans-Tetrabenazine are not extensively available in peer-reviewed literature, as it is primarily characterized as an impurity of Tetrabenazine. However, based on its chemical structure and information from suppliers of analytical standards, the following properties can be summarized.

| Property | Value | Source |

| CAS Number | 1381929-92-5 | [1] |

| Molecular Formula | C₁₉H₂₇NO₃ | |

| Molecular Weight | 317.42 g/mol | |

| Appearance | Likely a solid | Inferred |

| Solubility | Soluble in Methanol and DMSO | [3] |

| Storage | 2-8°C, Refrigerator | [4] |

For comparison, the parent compound, racemic Tetrabenazine (CAS 58-46-8), is a solid with a melting point of 126-129 °C and is sparingly soluble in water but soluble in ethanol.[5][6]

Mechanism of Action and Biological Context

The primary pharmacological target of Tetrabenazine is the vesicular monoamine transporter 2 (VMAT2).[5][7] VMAT2 is a transport protein integrated into the membrane of presynaptic vesicles in neurons of the central nervous system. Its function is to transport monoamine neurotransmitters (dopamine, serotonin, norepinephrine, and histamine) from the cytoplasm into the vesicles for storage and subsequent release into the synapse.

By inhibiting VMAT2, Tetrabenazine depletes the stores of these neurotransmitters, leading to a reduction in neurotransmission. This mechanism is the basis for its therapeutic effect in hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[5][7]

The binding of Tetrabenazine and its metabolites to VMAT2 is highly stereospecific. Studies on various stereoisomers have demonstrated significant differences in their binding affinities. For instance, the (+)-(3R,11bR)-enantiomer of Tetrabenazine shows a significantly higher affinity for VMAT2 than its (-)-(3S,11bS)-counterpart.[8] While the specific VMAT2 binding affinity for trans-Tetrabenazine (CAS 1381929-92-5) is not explicitly reported in the reviewed literature, its distinct stereochemistry suggests that its affinity and pharmacological activity would differ from that of the therapeutically active isomers. The presence of this diastereomer as an impurity could therefore be critical to the overall efficacy and safety profile of the drug product.

Caption: Mechanism of VMAT2 inhibition by Tetrabenazine stereoisomers.

Synthesis and Manufacturing

The synthesis of Tetrabenazine typically results in a mixture of stereoisomers due to the presence of two chiral centers. The formation of the trans-diastereomer (CAS 1381929-92-5) is a known outcome in certain synthetic routes. The control and separation of these stereoisomers are critical steps in the manufacturing process to ensure the desired therapeutic effect and to meet regulatory requirements for purity.

While specific synthetic routes exclusively targeting trans-Tetrabenazine are not the primary focus of pharmaceutical manufacturing, its synthesis as a reference standard is necessary for analytical purposes. The stereoselective synthesis of various Tetrabenazine isomers often involves chiral resolution techniques or the use of chiral starting materials.[8]

Analytical Methodology: HPLC for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of Tetrabenazine and its related impurities, including trans-Tetrabenazine. The development of a robust, stability-indicating HPLC method is essential for the quality control of Tetrabenazine drug substance and product.

Exemplary HPLC Protocol for the Separation of Tetrabenazine and its Impurities

This protocol is a representative method and may require optimization based on the specific analytical instrumentation and column used.

Objective: To separate and quantify Tetrabenazine and its related impurities, including trans-Tetrabenazine.

Instrumentation:

-

HPLC system with a UV or PDA detector

-

Analytical column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Methanol (HPLC grade)

-

Ammonia solution (for pH adjustment)

-

Water (HPLC grade)

-

Tetrabenazine reference standard

-

trans-Tetrabenazine (Tetrabenazine Impurity 7) reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and a buffered aqueous phase is typically employed. For example, a mobile phase consisting of methanol and 0.1% aqueous ammonia in a ratio of approximately 45:55 (v/v) has been described.[9]

-

Elution Mode: Isocratic

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40 °C

-

Detection Wavelength: 224 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Accurately weigh and dissolve the Tetrabenazine and trans-Tetrabenazine reference standards in a suitable diluent (e.g., a mixture of the mobile phase) to prepare individual stock solutions of known concentrations.

-

Prepare a mixed standard solution containing both Tetrabenazine and trans-Tetrabenazine at appropriate concentrations for system suitability testing and quantification.

-

-

Sample Preparation:

-

For the drug substance, accurately weigh and dissolve a known amount in the diluent.

-

For the drug product (tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a specific amount of Tetrabenazine and dissolve it in the diluent. Sonication may be required to ensure complete dissolution. Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Perform a blank injection (diluent) to ensure the absence of interfering peaks.

-

Inject the mixed standard solution to determine the retention times and resolution of Tetrabenazine and trans-Tetrabenazine. The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should meet the predefined criteria.

-

Inject the sample solution.

-

-

Data Analysis:

-

Identify the peaks corresponding to Tetrabenazine and trans-Tetrabenazine in the sample chromatogram based on their retention times compared to the standards.

-

Quantify the amount of trans-Tetrabenazine in the sample using the peak area and the concentration of the reference standard.

-

Sources

- 1. Tetrabenazine Impurity 7 | 1381929-92-5 | SynZeal [synzeal.com]

- 2. Tetrabenazine Impurity 7 | CAS No- 1381929-92-5 | Trans-Tetrabenazine [chemicea.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Tetrabenazine | C19H27NO3 | CID 6018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington’s Disease–Related Chorea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of dihydrotetrabenazine as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN103776932A - Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method - Google Patents [patents.google.com]

A Technical Guide to 5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Strategic Chiral Building Block in Modern Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Fluoro-2,3-dihydro-1H-inden-1-amine and its hydrochloride salt represent a class of high-value chiral building blocks pivotal to the synthesis of complex pharmaceutical agents, particularly those targeting the central nervous system (CNS). The strategic incorporation of a fluorine atom onto the rigid indane scaffold provides a unique combination of modulated physicochemical properties that can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] This guide provides an in-depth technical overview of this compound, detailing its structural significance, stereoselective synthesis strategies, and robust analytical methods for enantiomeric purity assessment. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to leverage this versatile intermediate in their discovery programs.

Introduction: The Strategic Value of Fluorinated Indanamines

The indane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. When functionalized with a chiral amine at the C1 position, it provides a critical anchor for engaging with biological targets. The introduction of a fluorine atom, a bioisostere for hydrogen with profound electronic differences, offers a powerful tool for molecular optimization.[3]

The Role of the Fluorine Atom: The strategic placement of fluorine at the 5-position of the indane ring imparts several advantageous properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can block metabolic "soft spots," prolonging the half-life of a drug candidate.[4]

-

Enhanced Binding Affinity: Fluorine's high electronegativity can alter the acidity of nearby protons and engage in favorable dipole-dipole or hydrogen bond interactions within a protein's binding pocket, potentially increasing potency.[2][3]

-

Modulated Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cellular membranes, including the blood-brain barrier—a critical feature for CNS-active drugs.[1][4]

-

pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of the primary amine, influencing the molecule's ionization state at physiological pH and thereby affecting its solubility, permeability, and receptor interactions.[4]

These combined effects make 5-fluoro-2,3-dihydro-1H-inden-1-amine a highly sought-after intermediate for developing next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.[5]

Physicochemical & Structural Data

A clear understanding of the fundamental properties of the target compound is essential for its effective use in synthesis.

| Property | Value |

| Chemical Formula | C₉H₁₁ClFN |

| Molecular Weight | 187.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Parent Compound CAS | 148960-33-2 (Racemate)[6] |

| (S)-Enantiomer HCl CAS | 2103399-35-3[7] |

| Key Precursor CAS | 700-84-5 (5-Fluoro-1-indanone)[8] |

| Solubility | Soluble in water, methanol |

| Storage | Store at 0-8 °C, protect from light and moisture |

The rigid, bicyclic structure of the indane core constrains the molecule's conformation, which can lead to higher selectivity for its biological target.

Stereoselective Synthesis Strategies

Achieving high enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different biological activities and toxicities.[9][10] Two primary strategies are employed for the synthesis of enantiopure 5-fluoro-2,3-dihydro-1H-inden-1-amine: asymmetric synthesis and chiral resolution.

Workflow for Stereoselective Synthesis

The following diagram outlines the principal pathways to access the desired chiral amine from its common precursor, 5-fluoro-1-indanone.[8]

Caption: Key synthetic pathways to 5-fluoro-2,3-dihydro-1H-inden-1-amine HCl.

Protocol 1: Asymmetric Transfer Hydrogenation

This method represents a modern, efficient approach to directly synthesize a single enantiomer, avoiding the loss of 50% of the material inherent in classical resolutions.[11]

Objective: To synthesize (S)-5-fluoro-2,3-dihydro-1H-inden-1-amine with high enantiomeric excess (e.e.).

Methodology:

-

Reactor Setup: To a clean, dry, nitrogen-purged reactor, add 5-fluoro-1-indanone (1.0 eq).

-

Solvent & Reagents: Add a suitable solvent such as isopropanol. Add formic acid (2.0-5.0 eq) and triethylamine (2.0-5.0 eq) to form the azeotropic mixture that serves as the hydrogen source.

-

Catalyst Addition: Add a chiral ruthenium catalyst, such as (S,S)-Ts-DENEB™ or a similar Noyori-type catalyst (0.005-0.01 eq).

-

Reaction: Heat the mixture to 40-60°C and stir vigorously for 12-24 hours. Monitor the reaction progress by HPLC or TLC.

-

Workup: Upon completion, cool the reaction to room temperature. Quench by adding water and adjust the pH to >10 with 2M NaOH.

-

Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification & Salt Formation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the resulting free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in ether or isopropanol to precipitate the hydrochloride salt.

-

Isolation: Filter the solid, wash with cold ether, and dry under vacuum to yield the final product.

Causality: The choice of a chiral catalyst is critical. The catalyst forms a transient chiral complex with the ketone, directing the hydride transfer from the formic acid source to one face of the carbonyl group, thereby creating the desired stereocenter with high fidelity.

Protocol 2: Classical Chiral Resolution

Chiral resolution is a robust, time-tested method for separating enantiomers.[11] It relies on the principle of forming diastereomeric salts with a chiral resolving agent, which have different physical properties (e.g., solubility) and can be separated by crystallization.[]

Objective: To separate a racemic mixture of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Methodology:

-

Salt Formation: Dissolve the racemic 5-fluoro-2,3-dihydro-1H-inden-1-amine (1.0 eq) in a warm solvent, typically methanol or ethanol.

-

Add Resolving Agent: In a separate flask, dissolve a chiral acid, such as L-(+)-tartaric acid (0.5 eq), in the same warm solvent. Slowly add the acid solution to the amine solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4°C, to induce crystallization of one of the diastereomeric salts. The less soluble salt will precipitate out.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Liberation of Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., ethyl acetate). Adjust the pH to >10 with a strong base (e.g., NaOH).

-

Extraction & Final Salt Formation: The chiral amine will move into the organic layer. Separate the layers, wash the organic phase with brine, dry over Na₂SO₄, and concentrate. The enantiomerically enriched amine can then be converted to its hydrochloride salt as described in Protocol 1.

Self-Validation: The success of this protocol is validated by measuring the optical rotation and, more definitively, the enantiomeric excess (e.e.) of the final product using chiral HPLC (see Section 4). The mother liquor can be processed to recover the other enantiomer.[13]

Analytical Method: Chiral HPLC for Enantiomeric Purity

Confirming the enantiomeric purity of the final product is a critical quality control step.[9] High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[14]

Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of 5-fluoro-2,3-dihydro-1H-inden-1-amine.

Methodology:

-

Sample Preparation: Prepare a sample solution of the amine hydrochloride salt at approximately 1 mg/mL in the mobile phase.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-